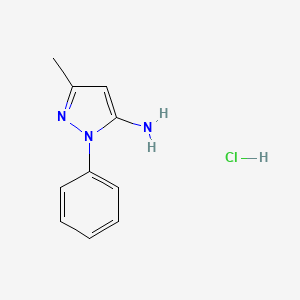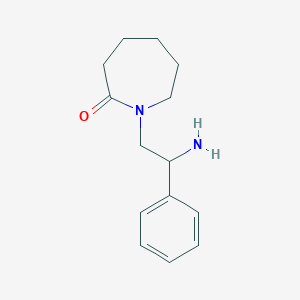
1-(2-amino-2-phenylethyl)azepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
The mechanism of action of 1-(2-amino-2-phenylethyl)azepan-2-one is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been found to interact with a number of receptors, including the serotonin receptor, the histamine receptor, and the adenosine receptor.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-viral properties. Additionally, it has been found to possess neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, it has been found to possess antifungal, antibacterial, and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(2-amino-2-phenylethyl)azepan-2-one in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and it is relatively stable, making it suitable for a variety of experiments. Additionally, it is relatively nontoxic, making it safer to work with than some other compounds. However, it is important to note that this compound is not approved for use in humans, and it should only be used in laboratory experiments.
Zukünftige Richtungen
The potential applications of 1-(2-amino-2-phenylethyl)azepan-2-one are still largely unexplored. Future research could focus on its potential use in the development of novel drugs for the treatment of cancer, neurodegenerative diseases, and other diseases and conditions. Additionally, further research could focus on its potential applications in biochemistry, such as its ability to interact with a variety of receptors and enzymes. Additionally, its potential applications in the field of medicinal chemistry could be further explored, as it may be useful in the development of novel drugs for the treatment of a variety of diseases and conditions. Finally, further research could focus on its potential use in laboratory experiments, as it is a relatively simple compound to synthesize and is relatively stable and nontoxic.
Synthesemethoden
The synthesis of 1-(2-amino-2-phenylethyl)azepan-2-one can be achieved by a number of methods, including the reaction of 2-amino-2-phenylethanol with 1,3-dibromo-2-propanol, the reaction of 2-amino-2-phenylethanol with 1-bromo-2-propanol, and the reaction of 2-amino-2-phenylethanol with 1-chloro-2-propanol. The reaction of 2-amino-2-phenylethanol with 1,3-dibromo-2-propanol is the most common method of synthesis, and it involves the condensation of the two reagents in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-(2-amino-2-phenylethyl)azepan-2-one has been studied for its potential applications in a variety of scientific research areas. It has been studied as a potential drug target for the treatment of cancer, as well as for its potential applications in the development of novel drugs for the treatment of other diseases and conditions. Additionally, it has been studied for its potential applications in the field of biochemistry, as it has been found to possess antifungal, antibacterial, and antiviral properties.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-amino-2-phenylethyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13(12-7-3-1-4-8-12)11-16-10-6-2-5-9-14(16)17/h1,3-4,7-8,13H,2,5-6,9-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSHDPGSRGCKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

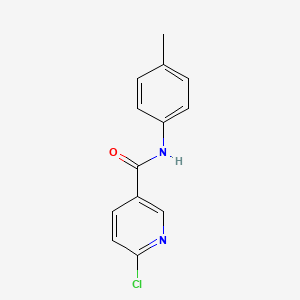
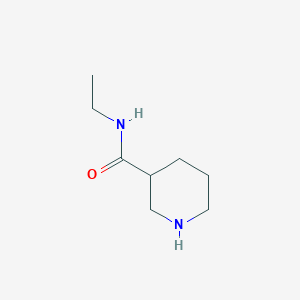
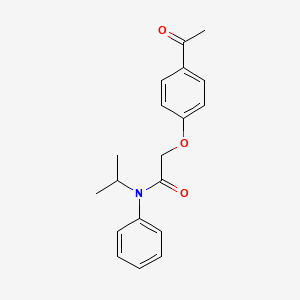

![1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6142802.png)
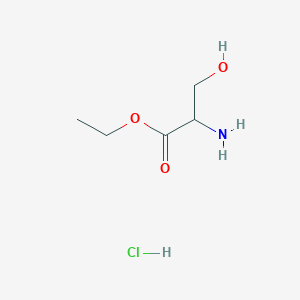
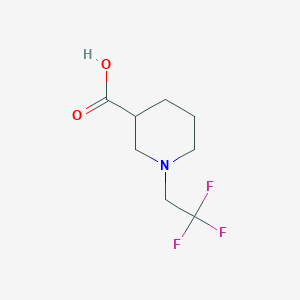
![3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B6142830.png)
![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)
![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)
![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)
